molecular formula C7H15ClN2O2 B3022747 2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride CAS No. 1172356-50-1

2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride

Cat. No.: B3022747
CAS No.: 1172356-50-1
M. Wt: 194.66 g/mol
InChI Key: VODZMSSGYONLOC-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride is a synthetic organic compound characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to an ethanone backbone substituted with a methylamino group. Its molecular formula is C₇H₁₅ClN₂O₂, with a molar mass of approximately 194.66 g/mol (inferred from structural analogs in and ). The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally related to psychoactive cathinones but differs in its substitution pattern, which may confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(methylamino)-1-morpholin-4-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-6-7(10)9-2-4-11-5-3-9;/h8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZMSSGYONLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCOCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41458-73-5, 1172356-50-1
Record name 4-[(methylamino)acetyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.330
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Record name 2-(methylamino)-1-(morpholin-4-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride typically involves the reaction of 4-morpholinecarboxaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or morpholinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride serves as a building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. The compound can undergo several types of reactions:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Capable of being reduced to amine derivatives.
  • Substitution : Participates in nucleophilic substitution reactions.

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

The biological applications of this compound are under active investigation. Research has focused on its potential interactions with various biological systems, including:

  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing physiological responses.

Understanding these interactions is crucial for exploring its therapeutic potential.

Medicine

Ongoing research is examining the therapeutic applications of this compound, particularly in drug development. Its unique structure may allow it to serve as a lead compound for developing new medications targeting various diseases.

Potential Therapeutic Uses:

  • Antidepressant Properties : Preliminary studies indicate possible effects on mood regulation.
  • Analgesic Effects : Investigations into pain relief mechanisms are underway.

Such properties make it a candidate for further pharmacological studies.

Industry

In industrial settings, this compound is utilized in the production of various chemical products, including:

  • Pharmaceuticals : As an intermediate in drug synthesis.
  • Agrochemicals : In formulations that require specific biological activity.

Its versatility and effectiveness in these applications highlight its importance in industrial chemistry.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound demonstrated efficient reaction conditions using 4-morpholinecarboxaldehyde and methylamine. The product was characterized using NMR and mass spectrometry, confirming its structure and purity. The findings emphasized the compound's potential as a precursor for further chemical modifications.

Research assessing the biological activity of this compound involved testing its effects on various cell lines. Results indicated that it exhibited moderate inhibitory effects on specific enzymes associated with metabolic disorders, suggesting avenues for therapeutic exploration.

Case Study 3: Pharmacological Evaluation

A pharmacological evaluation examined the analgesic properties of this compound in animal models. The study revealed promising results, indicating potential efficacy comparable to known analgesics, warranting further investigation into its mechanism of action and safety profile.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound Evidence ID
2-(Methylamino)-1-(4-morpholinyl)-1-ethanone HCl C₇H₁₅ClN₂O₂ Morpholine, methylamino Reference compound [8, 13]
2-Amino-1-(4-morpholinyl)ethanone HCl C₆H₁₃ClN₂O₂ Morpholine, amino (NH₂) Amino instead of methylamino [1]
2-(Methylamino)-1-(4-methylphenyl)-1-propanone HCl C₁₁H₁₅ClNO 4-Methylphenyl, methylamino Aromatic ring replaces morpholine [8]
2-Fluoromethcathinone HCl C₁₀H₁₂ClFNO 2-Fluorophenyl, methylamino Fluorophenyl instead of morpholine [11]
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone HCl C₈H₁₇ClN₂O₂ Piperidine (N-heterocycle), hydroxy Piperidine replaces morpholine; hydroxyl added [14]

Key Observations :

Morpholine vs. Aromatic Rings: Compounds like 2-(Methylamino)-1-(4-methylphenyl)-1-propanone HCl () replace the morpholine ring with a 4-methylphenyl group, significantly reducing polarity and hydrogen-bonding capacity. This substitution likely decreases aqueous solubility and alters pharmacokinetic profiles. Morpholine-containing analogs () exhibit enhanced solubility in polar solvents due to the oxygen atom in the morpholine ring, which facilitates hydrogen bonding.

Amino Group Substitutions: Replacing the methylamino group in the target compound with an amino group (as in 2-Amino-1-(4-morpholinyl)ethanone HCl, ) reduces lipophilicity. The methyl group in the target compound may enhance metabolic stability by resisting oxidative deamination.

Heterocyclic Variations: Substituting morpholine with piperidine (e.g., 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone HCl, ) removes the oxygen atom, reducing polarity. The addition of a hydroxyl group in this analog introduces a site for phase II metabolism (e.g., glucuronidation).

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features

Compound Name LogP (Predicted) Solubility (Water) Potential Biological Activity Evidence ID
2-(Methylamino)-1-(4-morpholinyl)-1-ethanone HCl ~0.5–1.2 High Kinase inhibition (morpholine analogs) [2, 13]
2-Fluoromethcathinone HCl ~2.1–2.5 Moderate CNS stimulation (cathinone analog) [11]
4-Glycylmorpholine HCl ~−0.3–0.5 Very high Peptide synthesis intermediate [1]
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone HCl ~0.8–1.5 Moderate Unknown (structural similarity to nootropics) [14]

Key Findings :

Morpholine in Kinase Inhibitors: Morpholine derivatives like LY294002 () are established kinase inhibitors.

Cathinone Derivatives: Fluorinated cathinones () exhibit stimulant effects via monoamine reuptake inhibition. The target compound’s morpholine ring likely diverts it from this activity, but its methylamino group retains structural similarity to psychoactive analogs.

Metabolic Stability: The methylamino group in the target compound may resist metabolic degradation compared to primary amines (e.g., 2-Amino-1-(4-morpholinyl)ethanone HCl), as seen in related cathinones ().

Biological Activity

2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its functional groups, which include a methylamino group and a morpholinyl moiety. These structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism can vary depending on the biological context in which the compound is applied.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines, although specific IC50 values are yet to be fully established.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against certain bacterial strains, potentially enhancing the efficacy of existing antibiotics .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityFindings
Enzyme InteractionDemonstrated interaction with multiple enzymes, suggesting potential as an inhibitor.
Anticancer ActivityExhibited significant cytotoxic effects against various cancer cell lines, with ongoing research into specific mechanisms.
Antimicrobial EfficacyEnhanced the effectiveness of beta-lactam antibiotics in resistant bacterial strains, indicating potential as an antibiotic adjuvant.

Case Study: Anticancer Activity

In a recent study, this compound was tested against MDA-MB-231 breast cancer cells. The compound induced apoptosis at concentrations around 10 µM, highlighting its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Enhancement

Another study evaluated the compound's ability to enhance the activity of ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability when used in combination with ampicillin, suggesting a synergistic effect .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves using methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride as a starting material under nitrogen atmosphere, with 2-butanone as a solvent and pyridine hydrochloride as a catalyst. Reaction progress is monitored via TLC or HPLC, and purification is achieved through crystallization using heptane . Key parameters include maintaining anhydrous conditions and inert gas protection to prevent degradation of sensitive intermediates.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Post-synthesis characterization typically includes:
  • LCMS : To confirm molecular weight (e.g., observed m/z 411 [M+H]⁺ in related compounds) .
  • HPLC : Retention time analysis (e.g., 1.18 minutes under SMD-TFA05 conditions) ensures purity .
  • X-ray crystallography : For structural confirmation, as demonstrated for structurally similar cathinone derivatives .

Q. What are the critical solubility and stability considerations for this compound?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol).
  • Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Accelerated stability studies under varying pH (e.g., 3–9) and temperature (25–40°C) can predict shelf life, with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing morpholinyl vs. piperidinyl substituents).
  • Single-crystal X-ray diffraction : Resolves stereochemical uncertainties, as applied to cathinone derivatives .
  • IR spectroscopy : Identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers address contradictory pharmacological data in receptor-binding assays?

  • Methodological Answer :
  • Control experiments : Use selective receptor antagonists (e.g., SCH 23390 for D1-dopamine receptors) to validate target specificity .
  • Dose-response curves : Assess activity across a range of concentrations (e.g., 1 nM–100 µM) to identify non-specific binding.
  • Orthogonal assays : Confirm results using alternative methods (e.g., calcium flux assays for GPCR activity).

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :
  • Inert conditions : Use nitrogen/argon atmospheres to prevent oxidation.
  • Stepwise quenching : Isolate intermediates via filtration or extraction (e.g., heptane-induced crystallization) .
  • Catalyst screening : Test bases (e.g., pyridine) or acids (e.g., HCl) to accelerate rate-limiting steps.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Predict binding affinities to target receptors (e.g., dopamine transporters) using software like AutoDock.
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the morpholinyl ring) with activity trends.
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported pharmacological potencies across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HEK-293 for transfected receptors) and buffer conditions.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Replicate experiments : Independent validation in multiple labs minimizes technical variability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride
Reactant of Route 2
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2-(Methylamino)-1-(4-morpholinyl)-1-ethanone hydrochloride

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